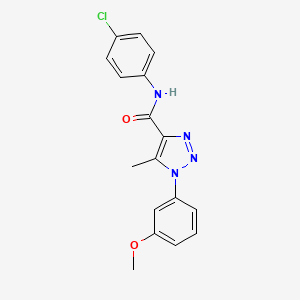

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide” is a type of cinnamamide and a secondary carboxamide . It has a molecular formula of C16H14ClNO2 .

Synthesis Analysis

While specific synthesis information for your compound was not found, 4-Methoxyphenethylamine, a related compound, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .

Molecular Structure Analysis

The InChI string for “3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide” is InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14 (11-15)18-16 (19)10-7-12-5-8-13 (17)9-6-12/h2-11H,1H3, (H,18,19) .

Physical And Chemical Properties Analysis

The related compound “4-Methoxyphenyl isocyanate” has a refractive index of 1.548, a boiling point of 106-110 °C/16 mmHg, and a density of 1.151 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of 1,2,4-triazole derivatives known for their synthesis flexibility and potential biological activities. A notable study by Bektaş et al. (2007) describes the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their subsequent evaluation for antimicrobial activities. These compounds, including those structurally related to N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrated varying degrees of effectiveness against microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Lipase and α-Glucosidase Inhibition

The compound's framework serves as a basis for synthesizing novel heterocyclic compounds with significant biological activities. Bekircan, Ülker, and Menteşe (2015) developed derivatives from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide that exhibited notable inhibition of lipase and α-glucosidase. These enzymes are crucial in metabolic processes, and inhibitors can be potential treatments for conditions like obesity and diabetes. Specifically, some synthesized compounds showed remarkable anti-lipase and anti-α-glucosidase activities, suggesting therapeutic applications in managing diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Antitumor Potentials

Research into triazole derivatives, including N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, extends into exploring their potential as antimicrobial and antitumor agents. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with the triazole backbone, showing promising in vitro antibacterial and antifungal activities. These findings underscore the potential of triazole derivatives in developing new therapeutic agents against various bacterial and fungal pathogens (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

The triazole ring present in N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide also finds applications in industrial settings, particularly in corrosion inhibition. Li et al. (2007) explored the efficacy of triazole derivatives as inhibitors for the corrosion of mild steel in acidic media. Their study demonstrated that these compounds effectively prevent metal corrosion, a valuable trait for protecting industrial machinery and infrastructure (Li, He, Pei, & Hou, 2007).

Safety and Hazards

properties

IUPAC Name |

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZSYIQMMFPWIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2386617.png)

![(E)-1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2386620.png)

![2-Bromo-1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2386621.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2386625.png)

![N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2386627.png)

![1-(4-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2386631.png)

![Methyl 2-(cyclohexanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2386632.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2386633.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2386634.png)